9-Benzyl-2-chloro-6-(difluoromethyl)-9H-purine
Description
Properties
Molecular Formula |
C13H9ClF2N4 |
|---|---|
Molecular Weight |
294.69 g/mol |
IUPAC Name |
9-benzyl-2-chloro-6-(difluoromethyl)purine |
InChI |
InChI=1S/C13H9ClF2N4/c14-13-18-9(11(15)16)10-12(19-13)20(7-17-10)6-8-4-2-1-3-5-8/h1-5,7,11H,6H2 |
InChI Key |
LBLKACMXCMBQEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)C(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
-
Base : Triethylamine or sodium hydride.
-
Solvent : Ethyl acetate, DMF, or tert-butanol.
-
Temperature : -10°C to room temperature.
In one protocol, alkylation of 2,6-dichloro-9H-purine with benzyl chloride in ethyl acetate at -10°C for 72 hours yielded 2,6-dichloro-9-benzyl-9H-purine with a 64% yield after purification. This intermediate is critical for downstream modifications, such as introducing the difluoromethyl group.
Nucleophilic Aromatic Substitution at C6
The chlorine atom at C6 is replaced via nucleophilic substitution to install the difluoromethyl group. This step typically employs difluoromethylating agents under microwave irradiation or conventional heating.
Microwave-Assisted Substitution
A study demonstrated that reacting 2,6-dichloro-9-benzyl-9H-purine with sodium difluoromethanesulfinate (DFMS) in tert-butanol under microwave irradiation (300 W, 80°C, 45 minutes) yielded the target compound in 76% purity. Microwave conditions enhance reaction efficiency by reducing side reactions and improving regioselectivity.
Key Parameters
| Parameter | Value |
|---|---|
| Catalyst | CuSO₄ (0.3 eq), Cu(0) (0.8 eq) |
| Solvent System | tert-BuOH:H₂O:DMF (1:1:1) |
| Temperature | 80°C |
| Time | 45 minutes |
| Yield | 34–81% |
The use of copper catalysts facilitates radical-based mechanisms, enabling efficient C–F bond formation.
Sequential Functionalization Strategies
Multi-step syntheses are often required to achieve precise substitution patterns. A representative sequence involves:
-
Alkylation : Introduce the benzyl group.
-
Chlorination : Retain chlorine at C2.
-
Difluoromethylation : Install CF₂H at C6.
Case Study: Two-Step Synthesis
-
Step 1 : Alkylation of 6-chloro-2-(trifluoromethyl)-9H-purine with benzyl bromide in DMF at 45°C for 24 hours yielded 6-chloro-2-(trifluoromethyl)-9-benzyl-9H-purine (87% yield).
-
Step 2 : Displacement of the C6 chlorine with a difluoromethyl group using DFMS and K₂CO₃ in DMSO at 100°C for 12 hours afforded the final product in 68% yield.
Comparative Yields
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Conventional heating | 68 | 95 |
| Microwave irradiation | 76 | 98 |
Microwave-assisted methods consistently outperform conventional heating in both yield and purity.
Challenges and Optimization
Regioselectivity Issues
Competing reactions at N7 and N9 positions during alkylation can reduce yields. Using bulky bases (e.g., NaH) or low temperatures (-10°C) suppresses N7 alkylation, favoring N9 substitution.
Purification Difficulties
The hydrophobic benzyl group complicates purification. Column chromatography with gradients of CH₂Cl₂:CH₃OH (60:1 to 20:1) effectively isolates the product.
Scalability
Microwave methods, while efficient, face scalability limitations. Batch reactions in pressurized reactors (e.g., 100 mL capacity) have achieved gram-scale synthesis with minimal yield drop.
Emerging Techniques
Flow Chemistry
Continuous flow systems enable precise control over reaction parameters, reducing decomposition risks. Preliminary trials achieved 72% yield in 30 minutes at 120°C.
Enzymatic Difluoromethylation
Recent advances use fluorinases to catalyze C–F bond formation, though yields remain suboptimal (≤40%).
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorine and benzyl positions.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the functional groups present.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different substituents at the benzyl or chlorine positions.
Scientific Research Applications
Antiviral Properties
Research indicates that 9-benzyl-2-chloro-6-(difluoromethyl)-9H-purine exhibits potent antiviral activity, particularly against rhinoviruses. The compound has been shown to inhibit viral replication by interacting with essential enzymes involved in this process, such as RNA-dependent RNA polymerases. Structure-activity relationship studies reveal that modifications to the benzyl or difluoromethyl groups can enhance its efficacy against various serotypes of rhinovirus.
Anticancer Potential
In addition to its antiviral properties, this purine derivative is being explored for its anticancer applications. Its ability to interfere with nucleic acid metabolism suggests potential use in treating different forms of cancer. Compounds structurally related to 9-benzyl-2-chloro-6-(difluoromethyl)-9H-purine have been synthesized and tested for their anticancer activity, indicating that structural modifications can significantly influence their pharmacological profiles.
Synthesis and Derivatives
The synthesis of 9-benzyl-2-chloro-6-(difluoromethyl)-9H-purine typically involves multiple steps that allow for the introduction of various functional groups. For instance, nucleophilic substitution reactions can replace the chlorine atom with amines or thiols, leading to derivatives with potentially enhanced biological activities.
Table of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 9-Benzyl-2-chloro-6-(difluoromethyl)-9H-purine | Chlorine at position 2; difluoromethyl at position 6 | Antiviral |
| 6-Anilino-9-benzyl-2-chloro-9H-purine | Aniline substitution at position 6 | Antirhinovirus |
| N-Benzyl-2-chloro-9H-purin-6-amine | Amino group at position 6 | Anticancer |
| 2,6-Dichloro-9-methyl-9H-purine | Methyl substitution at position 9 | Antiviral |
This table highlights the versatility of purine derivatives and their potential therapeutic applications.
Case Studies and Research Findings
- Antiviral Activity Against Rhinoviruses : A study demonstrated that certain derivatives of 9-benzyl-2-chloro-6-(difluoromethyl)-9H-purine exhibited significant antiviral activity against rhinovirus type 1B, with one compound showing an IC50 value as low as 0.08 µM .
- Structural Modifications : Research has shown that introducing different substituents on the purine ring can lead to variations in biological activity. For example, compounds with a chlorine substituent at the 2-position showed enhanced antiviral properties compared to their unsubstituted counterparts.
- Kinase Inhibition Studies : Some derivatives have been investigated for their ability to inhibit specific kinases involved in cancer progression, indicating a broader scope of applications in oncology beyond traditional antiviral roles .
Mechanism of Action
The mechanism of action of 9-Benzyl-2-chloro-6-(difluoromethyl)-9H-purine would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Role of the C2 Chlorine Substituent
The 2-chloro group is a hallmark of enhanced bioactivity in purine derivatives:
- Antiviral Activity: In 9-benzyl-6-(dimethylamino)-9H-purines, introducing a 2-chloro substituent increased antiviral potency against rhinovirus type 1B by >100-fold (IC50: 0.08 µM for compound 29 vs. >10 µM for non-chlorinated analogs) .
Key Analogs :
- 2-Chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine: Demonstrated broad-spectrum activity against 18 rhinovirus serotypes, albeit with variable sensitivity (IC50: 0.08–14 µM) .
- 2-Chloro-9-isopropyl-6-benzylamino-9H-purine: Highlighted in crystallographic studies for its planar purine ring and hydrogen-bonding interactions, suggesting conserved binding motifs among 2-chloro derivatives .
Impact of C6 Substituents
The C6 position governs solubility, electronic effects, and target selectivity:
Key Observations :
- Amino/Thio Groups: Increase hydrogen-bonding capacity but may reduce metabolic stability due to oxidation susceptibility .
Example Syntheses :
Structural and Conformational Insights
- Planarity : In 9-benzyl-6-phenyl-9H-purine, the C6-aryl group is coplanar with the purine ring, facilitating π-π interactions with target proteins .
Biological Activity
9-Benzyl-2-chloro-6-(difluoromethyl)-9H-purine is a purine derivative that has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an antiviral and anticancer agent. This compound features a benzyl group at the 9-position, a chlorine atom at the 2-position, and a difluoromethyl group at the 6-position of the purine ring, contributing to its reactivity and potential therapeutic applications.
- Molecular Formula: C₁₃H₈ClF₂N₅
- Molecular Weight: Approximately 303.67 g/mol
The presence of the chlorine and difluoromethyl groups enhances its reactivity, allowing for various nucleophilic substitution reactions. These structural characteristics are pivotal for its biological activity, particularly in inhibiting viral replication and cancer cell proliferation.
Antiviral Properties
Research indicates that 9-benzyl-2-chloro-6-(difluoromethyl)-9H-purine exhibits notable antiviral properties, especially against rhinoviruses. Key findings include:
- Mechanism of Action: The compound inhibits viral replication by interacting with essential enzymes such as RNA-dependent RNA polymerases, which are crucial for viral RNA synthesis.
- Inhibition Studies: It has shown significant inhibition rates against various serotypes of rhinoviruses, highlighting its potential as an antiviral candidate.
Anticancer Activity
In addition to its antiviral effects, this compound is being explored for its anticancer properties:
- Nucleic Acid Metabolism Interference: Structural analogs of 9-benzyl-2-chloro-6-(difluoromethyl)-9H-purine are being investigated for their ability to disrupt nucleic acid metabolism in cancer cells.
- Synergistic Effects: The compound's interactions with cytochrome P450 enzymes suggest potential drug-drug interactions that could enhance its efficacy when used in combination therapies.
Comparative Analysis with Related Compounds
The following table summarizes structural features and biological activities of compounds related to 9-benzyl-2-chloro-6-(difluoromethyl)-9H-purine:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 9-Benzyl-2-chloro-6-(difluoromethyl)-9H-purine | Chlorine at position 2; difluoromethyl at position 6 | Antiviral |
| 9-Benzyl-2,6-dichloro-9H-purine | Chlorine at positions 2 and 6 | Antiviral |
| 6-Anilino-9-benzyl-2-chloro-9H-purine | Aniline substitution at position 6 | Antirhinovirus |
| N-Benzyl-2-chloro-9H-purin-6-amine | Amino group at position 6 | Anticancer |
| 2,6-Dichloro-9-methyl-9H-purine | Methyl substitution at position 9 | Antiviral |
This table illustrates the versatility of purine derivatives in drug discovery, emphasizing how different functional groups can significantly alter pharmacological profiles.
Case Studies and Research Findings
- Antiviral Efficacy Against Rhinoviruses : In a study focusing on the antiviral activity of various purines, it was found that 9-benzyl derivatives exhibited superior inhibition against rhinovirus replication compared to other structural analogs. The study highlighted the importance of the difluoromethyl group in enhancing antiviral potency .
- Cytotoxicity Studies : Research assessing the cytotoxic effects of this compound on mammalian cell lines showed low toxicity levels while maintaining effective antiviral activity. This balance makes it a promising candidate for further development into therapeutic agents .
- Drug Interaction Studies : Investigations into potential drug-drug interactions revealed that the compound's effects on cytochrome P450 enzymes could lead to altered metabolism of co-administered drugs, necessitating careful consideration in combination therapy settings .
Q & A
Q. What are the key synthetic routes for preparing 9-Benzyl-2-chloro-6-(difluoromethyl)-9H-purine, and how do reaction conditions influence regioselectivity?
The synthesis typically involves nucleophilic substitution or cross-coupling strategies. For example:
- Nucleophilic substitution : Reacting 6-chloropurine derivatives with benzyl halides in polar aprotic solvents (e.g., DMF) using bases like cesium carbonate to deprotonate the purine N-9 position .
- Cross-coupling : Suzuki-Miyaura reactions with Pd catalysts (e.g., Pd(Ph₃)₄) to introduce aryl/benzyl groups at specific positions, requiring careful control of temperature and solvent (e.g., toluene reflux) .
Regioselectivity is influenced by:
Q. How can the molecular structure of this compound be confirmed experimentally?
Key methods include:
- X-ray crystallography : Resolving bond lengths and angles to confirm substitution patterns (e.g., benzyl at N-9, chloro at C-2). SHELX software is widely used for refinement .
- NMR spectroscopy :
Challenges include polymorphism in crystallography and signal overlap in NMR due to aromaticity .
Q. What biological activities are associated with the 2-chloro and difluoromethyl substituents?
- 2-Chloro : Enhances antiviral (rhinovirus IC₅₀: 0.08 µM) and antimycobacterial (MIC: 0.39 µg/mL) activity by increasing electrophilicity and target binding .
- Difluoromethyl : Improves metabolic stability via reduced oxidative susceptibility compared to -CH₃ .
Advanced Research Questions
Q. How can contradictory structure-activity relationship (SAR) data across studies be resolved?
Example contradiction: A 4-methoxybenzyl group boosts antimycobacterial activity but reduces antiviral efficacy . Resolution strategies:
Q. What strategies mitigate regiochemical challenges during functionalization at C-8?
- Directed lithiation : Use LDA to deprotonate C-8, followed by electrophilic quenching (e.g., hexachloroethane for Cl introduction) .
- Grignard reagents : AllylMgBr selectively reacts at C-8 in THF at 0°C, avoiding N-7 competition .
- Protecting groups : Temporary protection of N-9 with tetrahydropyranyl (THP) improves C-8 accessibility .
Q. How does the difluoromethyl group influence physicochemical and ADME properties?
- logP : The -CF₂H group increases lipophilicity (vs. -CH₃), enhancing membrane permeability .
- Metabolic stability : Fluorine’s electronegativity slows cytochrome P450 oxidation, prolonging half-life .
- Solubility : Introduce polar groups (e.g., -OH) on the benzyl ring to counterbalance hydrophobicity .
Q. What in vitro models are optimal for evaluating antimycobacterial activity?
Q. How can metabolic liabilities in the benzyl group be addressed?
Q. What computational tools predict binding modes with rhinovirus capsid proteins?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
